Cas no 2229184-23-8 (tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate)

Tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate is a specialized carbamate derivative featuring a cyclopentyl backbone and a difluoroacetyl moiety. Its structural design combines the steric protection of the tert-butyloxycarbonyl (Boc) group with the reactivity of the difluoroacetyl group, making it a valuable intermediate in organic synthesis, particularly for peptide modifications and medicinal chemistry applications. The Boc group enhances stability during synthetic manipulations, while the difluoroacetyl substituent introduces unique electronic and steric properties, facilitating selective transformations. This compound is particularly useful in the development of fluorinated analogs of bioactive molecules, where controlled reactivity and functional group compatibility are critical. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate structure
2229184-23-8 structure
商品名:tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate
CAS番号:2229184-23-8
MF:C12H19F2NO3
メガワット:263.280970811844
CID:5943557
PubChem ID:165662425

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate
    • EN300-1873729
    • tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
    • 2229184-23-8
    • インチ: 1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-12(6-4-5-7-12)8(16)9(13)14/h9H,4-7H2,1-3H3,(H,15,17)
    • InChIKey: ROMPROJPOGSQKW-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1(CCCC1)NC(=O)OC(C)(C)C)=O)F

計算された属性

  • せいみつぶんしりょう: 263.13329979g/mol
  • どういたいしつりょう: 263.13329979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1873729-0.1g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
0.1g
$1183.0 2023-09-18
Enamine
EN300-1873729-1.0g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
1g
$971.0 2023-06-02
Enamine
EN300-1873729-0.5g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
0.5g
$1289.0 2023-09-18
Enamine
EN300-1873729-5.0g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
5g
$2816.0 2023-06-02
Enamine
EN300-1873729-0.25g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
0.25g
$1235.0 2023-09-18
Enamine
EN300-1873729-1g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
1g
$1343.0 2023-09-18
Enamine
EN300-1873729-5g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
5g
$3894.0 2023-09-18
Enamine
EN300-1873729-0.05g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
0.05g
$1129.0 2023-09-18
Enamine
EN300-1873729-10.0g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
10g
$4176.0 2023-06-02
Enamine
EN300-1873729-2.5g
tert-butyl N-[1-(2,2-difluoroacetyl)cyclopentyl]carbamate
2229184-23-8
2.5g
$2631.0 2023-09-18

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate 関連文献

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamateに関する追加情報

tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate, identified by the CAS number 2229184-23-8, is a specialized organic compound with significant applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound features a cyclopentyl group attached to a carbamate moiety, with a tert-butyl substituent and a difluoroacetyl group. These structural elements contribute to its unique chemical properties and functional versatility.

Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems. The presence of the cyclopentyl group enhances the compound's stability and bioavailability, making it an attractive candidate for pharmaceutical applications. Additionally, the difluoroacetyl group introduces fluorine atoms, which are known to improve pharmacokinetic properties such as solubility and metabolic stability. These attributes make tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate a promising molecule for targeted drug delivery systems.

In the field of materials science, this compound has been explored for its role in synthesizing advanced polymers. The cyclopentyl group provides rigidity to the polymer backbone, while the difluoroacetyl strong> group introduces fluorine atoms that can enhance thermal stability and resistance to environmental factors. Recent research has demonstrated that polymers incorporating this compound exhibit improved mechanical properties and durability under harsh conditions.

The synthesis of tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate strong> involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of intermediates such as the corresponding acid chloride and subsequent nucleophilic substitution reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both industrial and laboratory applications.

In terms of environmental impact, studies have shown that this compound exhibits low toxicity levels and biodegradability under controlled conditions. This makes it an eco-friendly alternative to traditional chemicals in various industries. Furthermore, its ability to function as a versatile building block in organic synthesis has led to its adoption in green chemistry practices.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the fluorine atoms in the < strong>difluoroacetyl strong> group significantly influence the molecule's electronic distribution, enhancing its reactivity in certain chemical transformations. This understanding has facilitated the design of more efficient synthetic pathways and reaction conditions.

In conclusion, < strong>tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate strong>, with its unique structural features and versatile properties, continues to be a focal point in both academic research and industrial applications. Its potential in drug delivery systems, advanced materials, and sustainable chemistry practices underscores its importance as a valuable chemical entity in modern science.

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